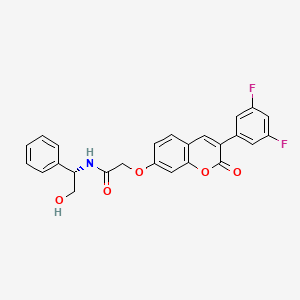
C25H19F2NO5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H19F2NO5 RO3244794 . This compound is notable for its complex structure, which includes 25 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 5 oxygen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RO3244794 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and specific to the manufacturer, but it generally involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of RO3244794 is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RO3244794 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
RO3244794 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostacyclin receptor antagonists.
Biology: It is used to investigate the role of prostacyclin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating liver injury and other conditions involving prostacyclin receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
The mechanism of action of RO3244794 involves its selective antagonism of prostacyclin (IP) receptors. By binding to these receptors, it inhibits the effects of prostacyclin, a compound involved in various physiological processes such as vasodilation and inhibition of platelet aggregation. This antagonistic action makes RO3244794 a valuable tool in studying the role of prostacyclin receptors in health and disease .
Comparación Con Compuestos Similares
RO3244794 can be compared with other prostacyclin receptor antagonists, such as:
PF-04418948: A potent EP2 receptor antagonist with high selectivity for EP2 receptors over other prostaglandin receptors.
Taprenepag: A selective prostaglandin E2 receptor agonist used in the treatment of ocular hypertension and glaucoma.
RO3244794 is unique in its specific antagonism of prostacyclin (IP) receptors, making it a valuable compound for targeted research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H19F2NO5 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |
Clave InChI |
GSNUSTHOUIZZGV-JOCHJYFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
SMILES canónico |
C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


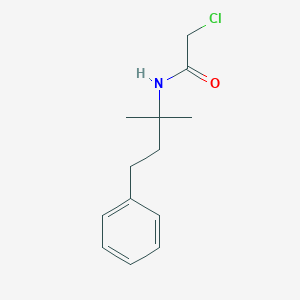
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
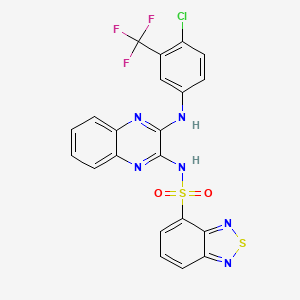
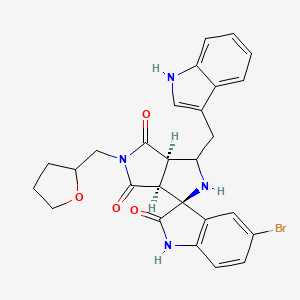
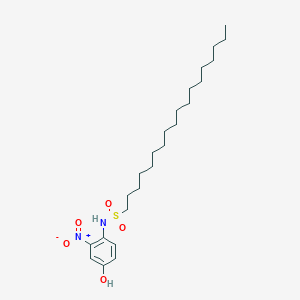
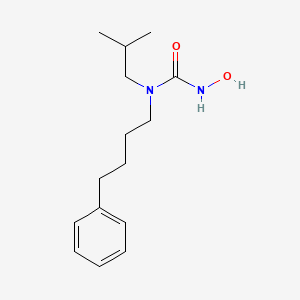
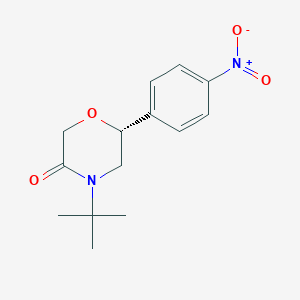
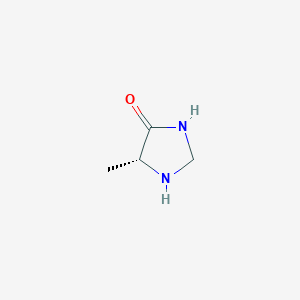
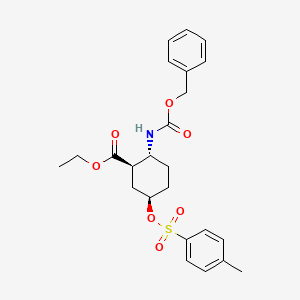
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
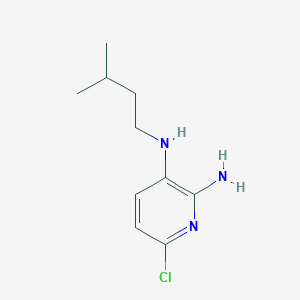
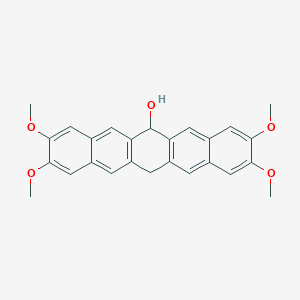
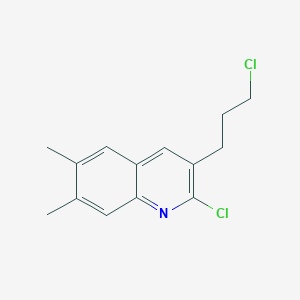
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
